molecular formula C9H20N2O B13297794 [(4-Methoxy-1-methylpiperidin-4-yl)methyl](methyl)amine

[(4-Methoxy-1-methylpiperidin-4-yl)methyl](methyl)amine

Cat. No.: B13297794
M. Wt: 172.27 g/mol
InChI Key: REISQHZLHTWMOM-UHFFFAOYSA-N
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Description

(4-Methoxy-1-methylpiperidin-4-yl)methylamine is a piperidine-derived amine featuring a methoxy group at the 4-position of the piperidine ring, a methyl group on the nitrogen atom, and a methylamine substituent on the same carbon as the methoxy group. The methoxy group in the target compound likely enhances polarity and solubility compared to non-methoxy analogues, influencing its pharmacological and chemical behavior.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1-(4-methoxy-1-methylpiperidin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C9H20N2O/c1-10-8-9(12-3)4-6-11(2)7-5-9/h10H,4-8H2,1-3H3

InChI Key

REISQHZLHTWMOM-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCN(CC1)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-methylpiperidin-4-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-methylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxy-1-methylpiperidin-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-methylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference ID
(4-Methoxy-1-methylpiperidin-4-yl)methylamine C₁₀H₂₁N₂O 4-methoxy, N-methyl, methylamine Hypothesized enhanced polarity/solubility N/A
[(1-Methylpiperidin-4-yl)methyl]amine dihydrochloride C₇H₁₆N₂·2HCl N-methyl, methylamine (no methoxy) Neurotropic alphavirus inhibitor synthesis
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride C₁₄H₂₃ClN₂O 4-methoxybenzyl, N-methyl Intermediate in drug discovery
[1-(4-Methylbenzyl)piperidin-4-yl]methylamine C₁₄H₂₂N₂ 4-methylbenzyl, methylamine (no methoxy) Supplier-listed compound
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline C₁₈H₂₉N₅O Methoxy-aniline, piperazine-piperidine Potential CNS/anticancer applications

Key Observations :

  • Methoxy vs.
  • N-Methylation : N-methylation (common in all listed compounds) reduces basicity of the piperidine nitrogen, which may influence receptor binding or metabolic stability .

Biological Activity

(4-Methoxy-1-methylpiperidin-4-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxy group and a methylamine moiety. Its molecular formula is C11H18N2OC_{11}H_{18}N_2O, which contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that (4-Methoxy-1-methylpiperidin-4-yl)methylamine exhibits various biological activities, including:

  • Anthelmintic Activity : In a study screening a library of compounds for anthelmintic properties, several derivatives were tested against Caenorhabditis elegans. Compounds similar to (4-Methoxy-1-methylpiperidin-4-yl)methylamine showed significant efficacy in killing nematodes, with some achieving over 50% mortality within 72 hours at specific concentrations (25 ppm and 50 ppm) .
  • Phospholipase Inhibition : The compound has been implicated in the inhibition of lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis. This inhibition suggests potential for therapeutic applications in conditions related to lipid metabolism .

Anthelmintic Activity

A study involving 181 compounds identified 58 that could kill more than 50% of nematodes within 72 hours. Among these, compounds structurally related to (4-Methoxy-1-methylpiperidin-4-yl)methylamine demonstrated promising results. The following table summarizes the findings:

Compound CodeConcentration (ppm)% Mortality Day 1% Mortality Day 3% Mortality Day 5
G2253 ± 5.740 ± 0100 ± 0
G75050 ± 10>90>95

The statistical significance was evaluated using t-tests, with p0.05p\leq 0.05 considered significant .

The proposed mechanism for the anthelmintic activity involves disruption of the worm's neuromuscular function, which leads to paralysis and death. Further studies are needed to elucidate the specific molecular pathways affected by the compound.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating parasitic infections:

  • Study on Nematodes : A comparative analysis showed that compounds with piperidine structures had enhanced penetration through nematode cuticles, leading to increased mortality rates compared to non-piperidine analogs .
  • Pharmacological Profiling : In vitro assays indicated that modifications on the piperidine ring could enhance selectivity towards specific targets, such as dopamine receptors, which could be beneficial in developing dual-action drugs .

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